molecular formula C41H56N12O9 B8122746 Ac-Gastrin-releasing peptide(20-26) (human)

Ac-Gastrin-releasing peptide(20-26) (human)

Cat. No.: B8122746
M. Wt: 861.0 g/mol
InChI Key: GEAWXRWGJDYREO-HOXHCGHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gastrin-releasing peptide(20-26) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of peptides like Ac-Gastrin-releasing peptide(20-26) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-Gastrin-releasing peptide(20-26) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of methionine residues can lead to methionine sulfoxide, affecting the peptide’s function .

Scientific Research Applications

Ac-Gastrin-releasing peptide(20-26) (human) has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in neuropeptide signaling and gastrointestinal regulation.

    Medicine: Explored as a potential therapeutic target for conditions like cancer and gastrointestinal disorders.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of Ac-Gastrin-releasing peptide(20-26) (human) involves binding to the gastrin-releasing peptide receptor (GRPR), a G-protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These events lead to the stimulation of gastrin release and other physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Gastrin-releasing peptide(20-26) (human) is unique due to its specific sequence and role in stimulating gastrin release. Its interaction with GRPR and subsequent signaling pathways distinguish it from other similar peptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H56N12O9/c1-21(2)11-33(41(61)62)52-39(59)32(14-27-17-43-20-47-27)50-34(55)18-45-40(60)35(22(3)4)53-36(56)23(5)48-37(57)30(12-25-15-44-29-10-8-7-9-28(25)29)51-38(58)31(49-24(6)54)13-26-16-42-19-46-26/h7-10,15-17,19-23,30-33,35,44H,11-14,18H2,1-6H3,(H,42,46)(H,43,47)(H,45,60)(H,48,57)(H,49,54)(H,50,55)(H,51,58)(H,52,59)(H,53,56)(H,61,62)/t23-,30-,31-,32-,33-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAWXRWGJDYREO-HOXHCGHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H56N12O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.